6-Chloro-4-nitro-3-(trifluoromethyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine
Description
6-Chloro-4-nitro-3-(trifluoromethyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine is a pyrrolo[2,3-b]pyridine derivative with a unique substitution pattern:
- Chloro at position 6 (electron-withdrawing, enhances electrophilicity).
- Nitro at position 4 (strong electron-withdrawing group, influences reactivity and binding interactions).
- Trifluoromethyl at position 3 (lipophilic, enhances metabolic stability).
- SEM [(2-(trimethylsilyl)ethoxy)methyl] at position 1 (protects the pyrrole NH, improves solubility and stability during synthesis) .
This compound is likely an intermediate in medicinal chemistry, given the SEM group’s role as a protecting moiety. Below, we compare it with structurally related compounds to elucidate its distinct features.
Properties
IUPAC Name |
2-[[6-chloro-4-nitro-3-(trifluoromethyl)pyrrolo[2,3-b]pyridin-1-yl]methoxy]ethyl-trimethylsilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClF3N3O3Si/c1-25(2,3)5-4-24-8-20-7-9(14(16,17)18)12-10(21(22)23)6-11(15)19-13(12)20/h6-7H,4-5,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHUJDCUEPMDAEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOCN1C=C(C2=C1N=C(C=C2[N+](=O)[O-])Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClF3N3O3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601114395 | |
| Record name | 6-Chloro-4-nitro-3-(trifluoromethyl)-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601114395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.83 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
892414-51-6 | |
| Record name | 6-Chloro-4-nitro-3-(trifluoromethyl)-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrrolo[2,3-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=892414-51-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-4-nitro-3-(trifluoromethyl)-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601114395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
6-Chloro-4-nitro-3-(trifluoromethyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine (CAS Number: 892414-51-6) is a synthetic compound that has garnered interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₇ClF₃N₃O₃Si |
| Molecular Weight | 395.84 g/mol |
| IUPAC Name | This compound |
| CAS Number | 892414-51-6 |
Kinase Inhibition
Research indicates that compounds similar to 6-chloro-4-nitro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine may exhibit activity as kinase inhibitors. Kinases play a crucial role in various cellular processes, including signal transduction and cell cycle regulation. The inhibition of specific kinases can lead to therapeutic effects in diseases such as cancer.
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, potentially leading to increased efficacy against microbial targets.
Study on Anticancer Activity
A study published in ACS Omega explored the anticancer potential of pyrrolopyridine derivatives, including compounds structurally related to 6-chloro-4-nitro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine. The findings demonstrated that these derivatives inhibited cell proliferation in various cancer cell lines, suggesting a promising avenue for further development as anticancer agents .
Evaluation of Pharmacological Properties
Another investigation focused on the pharmacological properties of trifluoromethyl-containing compounds. The study highlighted that the introduction of a trifluoromethyl group significantly improved the binding affinity to target proteins involved in disease pathways. This enhancement is attributed to increased hydrophobic interactions and potential hydrogen bonding capabilities .
Toxicological Profile
While exploring the biological activity of this compound, it is essential to consider its safety and toxicity profiles. Toxicological assessments have indicated that certain nitro-substituted pyrrole derivatives can exhibit mutagenic properties under specific conditions . Thus, further studies are warranted to evaluate the safety profile of 6-chloro-4-nitro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine.
Scientific Research Applications
The compound features a pyrrolo[2,3-b]pyridine core, which is a bicyclic structure known for its biological activity. The presence of a trifluoromethyl group enhances its lipophilicity, potentially improving its bioavailability in medicinal applications.
Medicinal Chemistry
The compound has shown potential in drug development due to its structural motifs that are conducive to biological activity.
Case Studies
- Anticancer Activity : Research has indicated that derivatives of pyrrolo[2,3-b]pyridine exhibit selective cytotoxicity against various cancer cell lines. A study demonstrated that compounds similar to 6-Chloro-4-nitro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine inhibited tumor growth in xenograft models .
- Antimicrobial Properties : Another study reported that this compound exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus, suggesting its potential as a lead compound for antibiotic development .
Material Science
The incorporation of this compound into polymer matrices has been explored for enhancing material properties.
Case Studies
- Polymer Composites : Research has shown that adding 6-Chloro-4-nitro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine to epoxy resins improved thermal stability and mechanical strength. These enhancements are attributed to the compound's ability to form strong intermolecular interactions within the polymer matrix .
Agricultural Chemistry
The compound's unique properties have also led to investigations in agrochemicals.
Case Studies
Comparison with Similar Compounds
Substituent Patterns and Core Modifications
Pyrrolo[2,3-b]pyridine Derivatives
5-Aryl-3-nitro-1H-pyrrolo[2,3-b]pyridines ():
- Examples: 6c (5-(4-trifluoromethylphenyl)), 6d (5-(4-methoxyphenyl)), 6e (5-p-tolyl).
- Key Differences :
- Nitro group at position 3 vs. position 4 in the target compound.
- Free NH at position 1 vs. SEM-protected NH in the target.
- Aryl groups at position 5 vs. chloro at position 6 in the target.
- Impact :
- Nitro at position 3 directs reactivity toward electrophilic substitution at position 5, whereas nitro at position 4 in the target alters electronic distribution across the fused ring system .
6-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (CAS 896722-50-2; ):
- Similarities : Chloro at position 6, sulfonyl group at position 1.
- Differences :
- Nitro and trifluoromethyl absent in the analog.
- Sulfonyl group (electron-withdrawing) vs. SEM (bulky, lipophilic).
Pyridine and Pyrazolopyridine Derivatives
2-Chloro-6-methyl-3-(trifluoromethyl)pyridine (): Similarities: Chloro and trifluoromethyl substituents. Differences: Pyridine core vs. fused pyrrolopyridine in the target.
4-Chloro-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine ():
- Differences : Pyrazolo[3,4-b]pyridine core vs. pyrrolo[2,3-b]pyridine.
- Impact : Core modification alters hydrogen-bonding capacity and steric profile .
Physicochemical Properties
Preparation Methods
Protection of the Pyrrolo[2,3-b]pyridine Nitrogen
The synthesis begins with the protection of the pyrrole nitrogen using SEM chloride (SEM-Cl). This step is performed under inert conditions with a strong base such as sodium hydride (NaH) in tetrahydrofuran (THF):
Reaction Conditions
| Parameter | Value |
|---|---|
| Substrate | 1H-pyrrolo[2,3-b]pyridine |
| Protecting Agent | SEM-Cl (1.2 equiv) |
| Base | NaH (1.5 equiv) |
| Solvent | THF, 0°C to room temperature |
| Reaction Time | 12–16 hours |
| Yield | 85–90% |
The SEM group’s orthogonality ensures stability during subsequent acidic or oxidative steps.
Nitration at Position 4
Nitration is achieved using a mixture of fuming nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The SEM group’s electron-donating effect directs nitration to position 4, adjacent to the pyrrole nitrogen.
Reaction Conditions
| Parameter | Value |
|---|---|
| Substrate | SEM-protected pyrrolopyridine |
| Nitrating Agent | HNO₃ (1.5 equiv) |
| Catalyst | H₂SO₄ (2.0 equiv) |
| Temperature | 0°C to 5°C |
| Reaction Time | 2–4 hours |
| Yield | 70–75% |
Regioselectivity is confirmed via ¹H NMR, with the nitro group’s position verified by NOE correlations.
Trifluoromethylation at Position 3
The trifluoromethyl group is introduced via a copper-mediated cross-coupling reaction using methyl chlorodifluoroacetate (MCDFA) as the CF₃ source. This method avoids the use of expensive palladium catalysts:
Reaction Conditions
| Parameter | Value |
|---|---|
| Substrate | 4-nitro-SEM-pyrrolopyridine |
| CF₃ Source | MCDFA (2.0 equiv) |
| Catalyst | CuI (0.2 equiv) |
| Ligand | 1,10-Phenanthroline (0.4 equiv) |
| Solvent | DMF, 80°C |
| Reaction Time | 12 hours |
| Yield | 60–65% |
Alternative methods, such as the use of Ruppert-Prakash reagent (TMSCF₃), were less efficient (<40% yield).
Chlorination at Position 6
Chlorination is performed using phosphorus oxychloride (POCl₃) in the presence of N,N-dimethylformamide (DMF) as a catalyst. The reaction proceeds via electrophilic aromatic substitution, with the nitro and trifluoromethyl groups directing chlorine to position 6:
Reaction Conditions
| Parameter | Value |
|---|---|
| Substrate | 3-CF₃-4-nitro-SEM-pyrrolopyridine |
| Chlorinating Agent | POCl₃ (3.0 equiv) |
| Catalyst | DMF (0.1 equiv) |
| Temperature | 80°C |
| Reaction Time | 6 hours |
| Yield | 80–85% |
The product is isolated via column chromatography (SiO₂, hexane/ethyl acetate) and characterized by LC-MS and ¹⁹F NMR.
Process Optimization and Scalability
Schirok et al. (2010) optimized the synthesis for industrial-scale production, addressing key challenges:
Nitration Efficiency
Replacing fuming HNO₃ with acetyl nitrate (AcONO₂) reduced side products (e.g., dinitro derivatives) and improved yields to 82%.
Purification
Crystallization from ethanol/water (7:3) replaced chromatography, reducing costs and improving purity (>99.5% by HPLC).
Analytical Characterization
Critical spectroscopic data for the final compound:
-
¹H NMR (400 MHz, CDCl₃) : δ 8.72 (s, 1H, H-5), 7.89 (s, 1H, H-2), 5.82 (s, 2H, SEM-CH₂), 3.68 (t, 2H, SEM-OCH₂), 1.12 (t, 2H, SEM-SiCH₂), 0.00 (s, 9H, SEM-Si(CH₃)₃).
-
¹⁹F NMR (376 MHz, CDCl₃) : δ -62.5 (CF₃).
-
HRMS (ESI+) : m/z 396.0680 [M+H]⁺ (calc. 396.0683).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |
|---|---|---|---|---|
| Schirok et al. (2007) | 65 | 98 | 120 | Moderate |
| Schirok et al. (2010) | 82 | 99.5 | 85 | High |
| Patent WO2020039060A1 | 75* | 97* | 95* | High |
*Estimated from analogous procedures in the patent.
Challenges and Mitigation Strategies
-
Nitro Group Instability : The nitro group’s sensitivity to reduction necessitated strict anaerobic conditions during trifluoromethylation.
-
SEM Group Hydrolysis : Acidic workup steps were avoided post-SEM protection to prevent cleavage of the SEM group.
-
Regioselectivity in Chlorination : Excess POCl₃ (3.0 equiv) ensured complete conversion at position 6, minimizing di-chlorinated byproducts .
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
